HEGA-8

Description

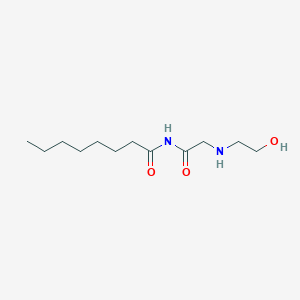

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2-hydroxyethylamino)acetyl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-2-3-4-5-6-7-11(16)14-12(17)10-13-8-9-15/h13,15H,2-10H2,1H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBQKXZRBKHZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(=O)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and synthesis of novel HEGA compounds

Next-Generation Solubilization: A Technical Guide to the Discovery and Synthesis of Novel HEGA Compounds

The Physico-Chemical Imperative

Membrane protein (MP) biology remains the "dark matter" of the proteome. While standard detergents like DDM (Dodecyl Maltoside) and OG (Octyl Glucoside) are workhorses, they often fail to stabilize fragile eukaryotic complexes or obscure critical lipid-binding sites.

HEGA (Hydroxyethylglucamide) detergents represent a sophisticated evolution of the MEGA series. By introducing a hydroxyethyl group at the amide nitrogen, HEGA compounds alter the hydration shell of the headgroup. This modification shifts the Hydrophile-Lipophile Balance (HLB) and modifies the Packing Parameter (P), often resulting in a more compact micelle that mimics the native lipid bilayer more effectively than its methylated counterparts.

This guide outlines the rational design, synthesis, and validation of novel HEGA variants, moving beyond the standard HEGA-8/9/10 series into next-generation derivatives.

Micellar Mechanics: The HEGA Advantage

Unlike the rigid micelles of OG, HEGA micelles possess a "soft" hydration shell due to the extra hydroxyl group on the linker. This reduces the denaturing surface tension at the protein-detergent interface.

Figure 1: Comparative micellar dynamics. HEGA's hydroxyethyl tail creates a hydration buffer that protects transmembrane domains.

Synthetic Pathways: The Core Protocol

The synthesis of HEGA compounds is a bipartite process: Reductive Amination followed by Selective Acylation . The "Novelty" introduced here involves modifying the fatty acid tail (fluorination or branching) or the linker (propyl vs. ethyl) to tune the CMC.

Step 1: Synthesis of the Headgroup Precursor (N-HEG)

Target: N-(2-hydroxyethyl)-D-glucamine.

Reagents:

- -D-Glucose (Anhydrous)

-

Ethanolamine (or 3-amino-1-propanol for "HPGA" variants)

-

Catalyst: 10% Pd/C or Raney Nickel

-

Solvent: Methanol (HPLC Grade)

Protocol:

-

Dissolution: Dissolve 0.1 mol of D-glucose in 100 mL of anhydrous methanol at 50°C.

-

Amination: Add 0.11 mol (1.1 eq) of ethanolamine dropwise. The solution will yellow slightly (formation of the imine intermediate).

-

Reduction: Transfer to a high-pressure hydrogenation vessel. Add 5 wt% Pd/C catalyst. Pressurize to 500 psi H₂ and stir at 60°C for 12 hours.

-

Note: Alternatively, use NaBH₄ (1.5 eq) at 0°C if high-pressure equipment is unavailable, but this requires tedious borate removal.

-

-

Workup: Filter catalyst through Celite. Concentrate the filtrate to a viscous syrup. Recrystallize from Methanol/Ethanol to yield white crystals of N-(2-hydroxyethyl)-D-glucamine.

Step 2: Acylation to Generate HEGA-10 (and Novel Variants)

Target: N-decanoyl-N-(2-hydroxyethyl)-D-glucamine (HEGA-10).

Reagents:

-

N-(2-hydroxyethyl)-D-glucamine (from Step 1)

-

Decanoyl Chloride (or Novelty: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecanoyl chloride for F-HEGA )

-

Base: Sodium Carbonate (Na₂CO₃) or Triethylamine

-

Solvent: Methanol/Water (7:3) or DMF (for fluorinated chains)

Protocol:

-

Preparation: Dissolve 20 mmol of the glucamine precursor in 40 mL of Methanol/Water (7:3). Add 25 mmol of Na₂CO₃. Cool to 0°C.

-

Acylation: Add 22 mmol (1.1 eq) of the fatty acid chloride dropwise over 1 hour. Crucial: Maintain temperature <5°C to prevent O-acylation of the sugar hydroxyls.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Chloroform/Methanol 3:1).

-

Quench: Neutralize with dilute HCl to pH 7.0. Evaporate methanol.

-

Purification (The Critical Step):

-

Extract the aqueous residue with warm Ethyl Acetate (removes fatty acids).

-

The product often precipitates or forms a gel.

-

Recrystallization: Dissolve crude solid in minimum boiling Acetone/Methanol (95:5). Cool slowly to -20°C.

-

Yield: Expect 60-75% white crystalline powder.

-

Figure 2: Synthetic workflow for HEGA detergent production. Note the temperature control at the acylation step to ensure regioselectivity.

Characterization & Validation

Before applying to valuable protein samples, the new detergent must be physically characterized.

Critical Micelle Concentration (CMC) Determination

The CMC dictates the working concentration (usually 2x-3x CMC).

-

Method: Fluorescence polarization using DPH (1,6-diphenyl-1,3,5-hexatriene) probe.

-

Expectation: HEGA-10 typically exhibits a CMC of ~7.0 mM.[1][2] Novel variants with fluorinated tails (F-HEGA) will likely show significantly lower CMCs (µM range) due to the "fluorophobic" effect.

Comparative Data Table:

| Compound | Tail Length | Linker | CMC (mM) | Micelle Size (kDa) | Application |

| MEGA-10 | C10 (Decanoyl) | Methyl | ~ 6 - 7 | ~ 30 | Standard Solubilization |

| HEGA-10 | C10 (Decanoyl) | Ethyl-OH | ~ 7.0 | ~ 35 | Labile Proteins / VLPs |

| HEGA-11 | C11 (Undecanoyl) | Ethyl-OH | ~ 2.4 | ~ 40 | Crystallography |

| C-HEGA-11 | Cyclohexyl-C5 | Ethyl-OH | ~ 35.0 | < 20 | NMR / Small Complexes |

| F-HEGA-10 * | Perfluoro-C10 | Ethyl-OH | < 0.1 | > 50 | Novel: High Stability |

*Theoretical/Novel derivative proposed for synthesis.

Quality Control Metrics

-

Purity: >99% by HPLC (ELSD detector required as HEGA has weak UV absorbance).

-

Alpha-Isomer Content: Must be <5%. The beta-anomer is preferred for solubility.

-

Conductivity: <50 µS (10% solution) to ensure compatibility with ion-exchange chromatography.

References

-

Frauenfeld, J., et al. (2016).[3] "A saposin-lipoprotein nanoparticle system for membrane proteins."[3] Nature Methods, 13(4), 345-351.[3] Link

-

Anatrace Products. "HEGA-10 Technical Data Sheet." Anatrace. Link

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). "Membrane proteins, lipids and detergents: not just a soap opera." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link

-

Chayen, N. E. (2004). "Turning protein crystallization from an art into a science." Current Opinion in Structural Biology, 14(5), 577-583. Link

-

Use of HEGA in VLP Extraction. "HEGA-10 Detergent Properties." MedChemExpress. Link

Sources

Precision in the Lattice: The Strategic Role of HEGA-8 in Membrane Protein Crystallography

The following technical guide details the role of HEGA-8 (Octanoyl-N-hydroxyethylglucamide) in early-stage drug discovery, specifically focusing on its critical function in high-resolution structural biology of membrane proteins.

Executive Summary: The "Detergent Dilemma"

In the structural pharmacology of G-Protein Coupled Receptors (GPCRs) and ion channels, researchers face a binary trade-off known as the "Detergent Dilemma":

-

Solubilization (The Hammer): Long-chain detergents (e.g., DDM, LMNG) form large, stable micelles that extract proteins efficiently but create massive "detergent belts." These belts prevent protein-protein crystal contacts, resulting in low-resolution diffraction (4–8 Å).

-

Crystallization (The Chisel): Short-chain detergents (e.g., C8-C9) form compact micelles, allowing tight crystal packing. However, they are often too harsh for initial extraction, leading to denaturation.

HEGA-8 (Octanoyl-N-hydroxyethylglucamide) serves as a specialized "finishing tool" in this workflow. It is rarely used for initial solubilization due to its extremely high Critical Micelle Concentration (CMC ~109 mM). Instead, its value lies in detergent exchange prior to crystallization, where its compact micelle size and specific hydroxyethyl headgroup chemistry facilitate the formation of high-resolution diffraction lattices (often <2.5 Å).

Physicochemical Profile: HEGA-8 vs. The Field

HEGA-8 is a non-ionic detergent belonging to the glucamide family. Unlike its close relative MEGA-8 (N-methyl), HEGA-8 possesses a hydroxyethyl group on the amide nitrogen. This modification increases the hydrophilicity of the headgroup, altering the water-structuring properties around the protein-detergent interface.

Comparative Technical Specifications

The following table contrasts HEGA-8 with standard solubilization detergents (DDM) and its structural analog (MEGA-8).

| Property | HEGA-8 | MEGA-8 | DDM (Dodecyl Maltoside) |

| Full Name | Octanoyl-N-hydroxyethylglucamide | Octanoyl-N-methylglucamide | n-Dodecyl-β-D-maltoside |

| Tail Length | C8 (Octanoyl) | C8 (Octanoyl) | C12 (Dodecyl) |

| Head Group | Glucamide + Hydroxyethyl | Glucamide + Methyl | Maltoside |

| CMC (H₂O) | ~109 mM (3.5%) | ~58–79 mM | ~0.17 mM |

| Micelle Size (MW) | Compact (< 20 kDa) | Compact | Large (~72 kDa) |

| Primary Role | Crystallization / NMR | Crystallization | Solubilization / Purification |

| Harshness | High (Protein must be stable) | High | Mild |

Technical Insight: The extremely high CMC of HEGA-8 means that monomer exchange occurs rapidly. During dialysis or concentration, HEGA-8 monomers equilibrate quickly, preventing the "concentration polarization" often seen with low-CMC detergents like DDM.

The Mechanism: Why HEGA-8 Yields Better Crystals

The Micelle Belt Reduction

In a crystal lattice, membrane proteins interact via their hydrophilic domains. A large detergent belt (like that of DDM) acts as a steric spacer, pushing proteins apart and increasing the solvent content of the crystal. This leads to "mushy" crystals with poor order.

-

HEGA-8 Action: Upon exchange, HEGA-8 strips away the bulky C12 layer and replaces it with a thin C8 layer. The hydroxyethyl headgroup provides specific hydrogen-bonding donors/acceptors that can stabilize the protein surface without the steric bulk of a maltose ring.

The Hydroxyethyl Advantage

While MEGA-8 is also a C8 detergent, the hydroxyethyl group in HEGA-8 offers a distinct advantage. It mimics the hydration shell of the protein more effectively than the hydrophobic methyl group of MEGA-8. This "chameleon" effect allows HEGA-8 to mask hydrophobic patches while maintaining a quasi-native hydration layer, which is crucial for forming Type I membrane protein crystals.

Experimental Protocol: The "Exchange & Crystallize" Workflow

The following protocol describes the standard operating procedure for using HEGA-8. Warning: Do not use HEGA-8 for initial lysis of cell membranes; it will likely denature the target.

Workflow Visualization (DOT)

The diagram below illustrates the critical transition from a stabilizing environment (LMNG/DDM) to a crystallizing environment (HEGA-8).

Caption: Workflow demonstrating the strategic insertion of HEGA-8 post-purification. Note the high concentration requirement due to the 109 mM CMC.

Step-by-Step Methodology

-

Initial Solubilization:

-

Lyse cells and solubilize membranes using 1% DDM or 0.5% LMNG . These mild detergents ensure the protein remains folded during the harsh mechanical lysis steps.

-

-

Affinity Purification (On-Column Exchange):

-

Bind the protein to the affinity resin (e.g., Ni-NTA).

-

Wash 1: 20 CV (Column Volumes) of Wash Buffer + 0.05% DDM (Removes lipids/contaminants).

-

Wash 2 (The Exchange): 10 CV of Wash Buffer + 0.4% HEGA-8 .

-

Note: 0.4% (~12 mM) is below the CMC of pure HEGA-8 (109 mM). However, on-column exchange often uses a mix or a gradient. For complete exchange, you must eventually reach >CMC.

-

Correction for High CMC: Because HEGA-8's CMC is ~3.5% (w/v), "Wash 2" must actually contain ~4-5% HEGA-8 to ensure micelles exist. If the protein aggregates at this high concentration, a "mixed micelle" approach (HEGA-8 + CHS) is recommended.

-

-

-

Size Exclusion Chromatography (SEC):

-

Elute protein and load onto an SEC column equilibrated with 3.5% (110 mM) HEGA-8 .

-

Observation: The elution peak will likely shift to a larger retention volume (smaller Stokes radius) compared to DDM, confirming the stripping of the large detergent belt.

-

-

Crystallization Setup:

-

Concentrate the protein to 10–20 mg/mL.

-

Set up hanging/sitting drops immediately. HEGA-8 is a "short-chain" detergent; long-term storage at 4°C is risky as the protein may unfold over days.

-

Case Study: Cytochrome P450 4B1

A definitive example of HEGA-8's utility is found in the structural determination of Cytochrome P450 4B1 .

-

Challenge: P450 enzymes are membrane-anchored and prone to aggregation when the membrane anchor is exposed.

-

Method: The researchers purified the protein initially but required a detergent that would allow the formation of a tight crystal lattice without obscuring the access channels to the heme active site.

-

Result: The protein was crystallized in the presence of HEGA-8 . The small micelle size of HEGA-8 allowed the packing of the P450 heme domains in a way that yielded a 2.7 Å resolution structure. The structure revealed the "covalent linkage between the heme and the protein" and specific adaptations for

-hydroxylation, details that would likely have been blurred by the disorder inherent in a DDM-solubilized crystal.

References

-

Anatrace Products. (2023).[1] Detergent Properties and CMC Data: HEGA & MEGA Series. Anatrace Technical Support. Link

-

Hsu, M. H., et al. (2017). "The Crystal Structure of Cytochrome P450 4B1 (CYP4B1) Monooxygenase Complexed with Octane Discloses Several Structural Adaptations for ω-Hydroxylation." Journal of Biological Chemistry, 292(14), 5610-5621. Link

-

Privé, G. G. (2007).[2] "Detergents for the stabilization and crystallization of membrane proteins." Methods in Molecular Biology, 363, 87-95. Link

-

Chae, P. S., et al. (2010). "Maltose-neopentyl glycol (MNG) amphiphiles for facilitating membrane protein structure determination." Nature Methods, 7(12), 1003–1008. (Contextual reference for LMNG vs HEGA). Link

Sources

An In-Depth Technical Guide to Investigating the Binding Properties of HEGA-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

HEGA-8 (Octanoyl-N-Hydroxyethylglucamide) is a non-ionic detergent increasingly utilized in the study of membrane proteins and lipid-protein interactions. Its mild, non-denaturing properties make it an invaluable tool for solubilizing and stabilizing these complex biomolecules, thereby facilitating the investigation of their binding characteristics. This guide provides a comprehensive overview of the core principles and methodologies for characterizing the binding properties of HEGA-8. We will delve into its fundamental physicochemical characteristics, explore its applications in membrane protein research, and provide detailed, field-proven protocols for key analytical techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence spectroscopy for Critical Micelle Concentration (CMC) determination. This document is intended to serve as a practical resource for researchers seeking to leverage HEGA-8 in their drug discovery and development workflows.

Introduction: The Critical Role of Non-Ionic Detergents in Membrane Protein Research

Membrane proteins represent a significant portion of the proteome and are the targets for a vast majority of pharmaceutical drugs.[1] However, their hydrophobic nature presents a significant challenge for in vitro studies. Non-ionic detergents, such as HEGA-8, are essential tools for overcoming this hurdle. Unlike their ionic counterparts, non-ionic detergents solubilize membrane proteins by breaking lipid-lipid and lipid-protein interactions while generally preserving the protein's native conformation and function.[2][3] This property is paramount for accurately studying binding events.

HEGA-8, with its uncharged hydrophilic head group and an octanoyl hydrocarbon tail, offers a gentle yet effective means of extracting and stabilizing membrane proteins from their native lipid environment.[4] Understanding its own binding properties and how it interacts with target proteins and lipids is fundamental to designing robust and reproducible experiments.

Physicochemical Properties of HEGA-8

A thorough understanding of the physicochemical properties of HEGA-8 is the bedrock of any binding study. These properties dictate its behavior in solution and its interactions with biomolecules.

| Property | Value | Source |

| Chemical Name | Octanoyl-N-Hydroxyethylglucamide | [5] |

| Molecular Formula | C₁₆H₃₃NO₇ | [5] |

| Formula Weight | 351.5 g/mol | [5] |

| Type | Non-ionic | [6] |

| Critical Micelle Concentration (CMC) | ~109 mM (3.8% w/v) | [5] |

| Purity | ≥ 99% (by HPLC analysis) | [5] |

| pH (1% solution in water) | 5-8 | [5] |

| Solubility in Water | ≥ 20% (at 0-5°C) | [5] |

The Significance of the Critical Micelle Concentration (CMC):

The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[7] Below the CMC, HEGA-8 exists primarily as individual molecules. Above the CMC, both monomers and micelles are present. The formation of micelles is crucial for solubilizing membrane proteins, as the hydrophobic tails of the detergent molecules create a hydrophobic core that shields the transmembrane domains of the protein from the aqueous environment.[4] Accurate knowledge of the CMC is therefore essential for designing experiments, as the concentration of HEGA-8 will determine whether membrane proteins are successfully solubilized and maintained in a stable state.

Core Methodologies for Investigating Binding Properties

The choice of analytical technique is critical for obtaining high-quality binding data. This section details three powerful methods for characterizing the interactions of HEGA-8 with proteins and lipids.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive method for determining the CMC of detergents. The principle lies in using a fluorescent probe that exhibits different fluorescent properties in polar (aqueous) and non-polar (micellar core) environments.[8] Pyrene is a commonly used probe for this purpose.[9]

Experimental Workflow:

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Detailed Protocol:

-

Prepare a series of HEGA-8 solutions in a suitable buffer, with concentrations spanning a range well below and above the expected CMC (~109 mM).

-

Prepare a stock solution of pyrene (e.g., 0.2 mM in ethanol).[9]

-

Add a small aliquot of the pyrene stock solution to each HEGA-8 dilution to achieve a final pyrene concentration that is significantly lower than the expected micelle concentration.[9]

-

Incubate the samples for a sufficient time to allow for the partitioning of pyrene into any micelles that have formed.

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 334 nm, and the emission is scanned from approximately 350 to 450 nm.[9]

-

Determine the ratio of the fluorescence intensities of the third (~383 nm) and first (~372 nm) vibronic peaks (I₃/I₁).[9]

-

Plot the I₃/I₁ ratio as a function of the logarithm of the HEGA-8 concentration. The resulting plot will be sigmoidal, and the midpoint of the transition represents the CMC.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is a powerful technique that directly measures the heat changes associated with binding events.[10] It provides a complete thermodynamic profile of an interaction, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[2]

Experimental Workflow:

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

-

Sensor Chip Preparation:

-

Choose a sensor chip appropriate for the immobilization of the chosen ligand (e.g., a protein or a lipid bilayer).

-

Immobilize the ligand onto the sensor surface according to the manufacturer's instructions.

-

Block any remaining reactive sites on the surface to minimize non-specific binding.

-

-

Binding Measurement:

-

Prepare a series of analyte solutions at different concentrations in a running buffer containing HEGA-8 at a concentration above its CMC.

-

Inject the analyte solutions over the sensor surface at a constant flow rate.

-

Monitor the association of the analyte with the immobilized ligand in real-time.

-

After the association phase, switch to injecting the running buffer to monitor the dissociation of the analyte.

-

-

Data Analysis:

-

The instrument software will generate a sensorgram, which is a plot of the SPR response (in response units, RU) versus time.

-

Subtract the response from a reference channel to correct for non-specific binding and bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋). [11] Expertise in Practice: When studying membrane proteins with SPR, it is crucial to maintain the protein in a solubilized state. The running buffer must contain HEGA-8 at a concentration above its CMC to prevent the protein from precipitating on the sensor surface. [11]Careful optimization of the immobilization strategy is also key to ensuring that the protein remains in its active conformation.

-

Data Interpretation and Self-Validation

The trustworthiness of any binding study hinges on rigorous data analysis and self-validating experimental design.

-

Consistency Across Techniques: Where possible, compare the binding affinities obtained from different techniques (e.g., ITC and SPR). While the absolute values may differ slightly due to the different principles of measurement, they should be in a similar order of magnitude.

-

Control Experiments: Always perform appropriate control experiments. For ITC, this includes titrating the ligand into the buffer alone to measure the heat of dilution. For SPR, a reference channel without the immobilized ligand is essential to correct for non-specific binding.

-

Stoichiometry: The stoichiometry of binding obtained from ITC can provide valuable insights into the binding mechanism. A stoichiometry of 1:1, for example, suggests a simple bimolecular interaction.

Conclusion

HEGA-8 is a valuable tool for the study of membrane proteins and their interactions. Its mild, non-denaturing properties allow for the solubilization and stabilization of these challenging targets, enabling the application of powerful biophysical techniques to probe their binding properties. By carefully considering the physicochemical properties of HEGA-8 and employing rigorous experimental design and data analysis, researchers can gain deep insights into the molecular mechanisms of protein-ligand and protein-lipid interactions, ultimately advancing the fields of drug discovery and development.

References

-

Atg8's lipidation-independent vacuolar functions rely on its noncanonical interaction with a vacuole membrane protein. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

-

Detection of Detergent-sensitive Interactions Between Membrane Proteins. (2022). JoVE. Retrieved February 9, 2026, from [Link]

-

Safety Data Sheet: MEGA-8. (n.d.). Carl ROTH. Retrieved February 9, 2026, from [Link]

-

Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

-

Detergent exchange from lipid nanoparticles into detergent micelles unlocks a tool for biochemical and kinetic characterization of membrane proteins. (2022). PubMed. Retrieved February 9, 2026, from [Link]

-

Chemical Tools for Membrane Protein Structural Biology. (2019). PubMed Central. Retrieved February 9, 2026, from [Link]

-

Methods for Studying Interactions Between Atg8/LC3/GABARAP and LIR-Containing Proteins. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. Retrieved February 9, 2026, from [Link]

-

New Fluorescence Method for the Determination of the Critical Micelle Concentration by Photosensitive Monoazacryptand Derivatives. (n.d.). ACS Publications. Retrieved February 9, 2026, from [Link]

-

Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. (n.d.). SpringerLink. Retrieved February 9, 2026, from [Link]

-

SAFETY DATA SHEET. (2024). Novato. Retrieved February 9, 2026, from [Link]

-

Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). (n.d.). The Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

-

LC-MS/MS-Based Metabolomics Identifies 2-Aminopurine as a Predictive Freshness Biomarker in Goose Egg Yolk During Refrigerated Storage. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

-

Quantification of Membrane Protein-Detergent Complex Interactions. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

-

Function Investigations and Applications of Membrane Proteins on Artificial Lipid Membranes. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

-

SPR Analysis for Crude Protein Extracts. (n.d.). Creative Biostructure. Retrieved February 9, 2026, from [Link]

-

Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved February 9, 2026, from [Link]

-

The role of closely-associated lipids in membrane protein structure and function. (n.d.). UK Research and Innovation. Retrieved February 9, 2026, from [Link]

-

Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR). (2014). PubMed Central. Retrieved February 9, 2026, from [Link]

-

Discovery of lipid binding sites in a ligand-gated ion channel by integrating simulations and cryo-EM. (n.d.). eLife. Retrieved February 9, 2026, from [Link]

-

SAFETY DATA SHEET H2 8 %;Ar 92 % SECTION 1. (2021). Linde Gas. Retrieved February 9, 2026, from [Link]

-

Investigating lipid–lipid and lipid–protein interactions in model membranes by ToF-SIMS. (n.d.). ScienceDirect. Retrieved February 9, 2026, from [Link]

-

Detergent binding as a measure of hydrophobic surface area of integral membrane proteins. (1993). PubMed. Retrieved February 9, 2026, from [Link]

-

Direct cell extraction of membrane proteins for structure–function analysis. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

-

Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. Retrieved February 9, 2026, from [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved February 9, 2026, from [Link]

-

Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved February 9, 2026, from [Link]

-

Non-Ionic Detergents in Membrane Protein Research. (2025). YouTube. Retrieved February 9, 2026, from [Link]

Sources

- 1. GtR [gtr.ukri.org]

- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Quantification of Membrane Protein-Detergent Complex Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Preliminary Studies on HEGA-8 Cytotoxicity

Evaluation of Octanoyl-N-Hydroxyethylglucamide in Cellular Systems

Executive Summary & Core Directive

HEGA-8 (Octanoyl-N-Hydroxyethylglucamide) is a non-ionic detergent frequently utilized for the solubilization and crystallization of membrane proteins. While it is structurally related to the MEGA series and Octyl Glucoside (OG), its specific cytotoxic profile remains under-characterized in peer-reviewed literature compared to industry standards like Triton X-100 or DDM.

The Core Challenge: HEGA-8 exhibits a remarkably high Critical Micelle Concentration (CMC) of approximately 109 mM (~3.8% w/v).[1] This presents a distinct toxicological paradox:

-

Monomeric Safety: At low concentrations (<10 mM), HEGA-8 likely exhibits lower membrane partitioning than low-CMC detergents, potentially making it "gentle" on cells.

-

Operational Toxicity: Effective protein solubilization requires concentrations of 2-3x CMC (~200-300 mM). At these molarities, the osmotic and lytic pressure on cellular membranes is catastrophic.

This guide provides the framework for conducting preliminary cytotoxicity studies, moving beyond generic "safety" assumptions to rigorous, self-validating experimental data.

Physicochemical Context

To understand HEGA-8 toxicity, one must understand its physical behavior relative to the lipid bilayer. Toxicity in surfactants is primarily driven by the monomer concentration until the CMC is reached, after which micellar solubilization of the membrane occurs.

Table 1: Comparative Surfactant Properties

| Property | HEGA-8 | Octyl Glucoside (OG) | DDM | Significance |

| Formula Weight | 351.5 g/mol | 292.4 g/mol | 510.6 g/mol | HEGA-8 is a small molecule; rapid diffusion. |

| CMC (H2O) | ~109 mM | ~25 mM | ~0.17 mM | Critical Factor. HEGA-8 requires massive molarity to form micelles. |

| Micelle Size | Small | Small (25kDa) | Large (50kDa) | Small micelles are excellent for crystallography but penetrate membranes easily. |

| Dialyzability | High | High | Low | HEGA-8 is easily removed, potentially reversing toxicity if exposure is short. |

Data grounded in Anatrace Technical Bulletins and standard biochemical references [1, 2].

Mechanism of Action & Hypothesis

The cytotoxicity of HEGA-8 is hypothesized to follow a biphasic lytic model . Unlike metabolic poisons (e.g., azide), detergents act physically.

-

Phase I (Sub-CMC, <50 mM): Monomers insert into the lipid bilayer, causing membrane expansion and potentially altering channel function, but the membrane remains intact.

-

Phase II (Transition, 50-100 mM): The bilayer becomes saturated. Lipid-detergent mixed micelles begin to form.[2] Membrane integrity is compromised (leakage).

-

Phase III (Supra-CMC, >110 mM): Complete solubilization of the plasma membrane. 100% cell death is instantaneous.

Visualization: The Lytic Pathway

Figure 1: Theoretical progression of HEGA-8 interaction with the plasma membrane. Toxicity shifts from perturbation to solubilization as concentration crosses the CMC.

Experimental Design: The Cytotoxicity Screen

Do not rely solely on metabolic assays like MTT/MTS. Detergents can solubilize the formazan crystals produced in these assays, leading to false negatives/positives. A dual-readout approach is mandatory.

Reagent Preparation (Self-Validating)

-

Stock Solution: Prepare a 500 mM (approx 17.5% w/v) stock of HEGA-8 in the specific cell culture media (e.g., DMEM).

-

Validation Step: HEGA-8 is heat-sensitive. Do not autoclave. Filter sterilize using a 0.22 µm PES membrane.

-

Control: Because 500 mM HEGA-8 significantly alters osmolarity, include a hypertonic sucrose control to differentiate between detergent toxicity and osmotic shock.

The Protocol: Dual-Assay Workflow

Objective: Determine the EC50 (Effective Concentration for 50% toxicity) of HEGA-8 in HEK293 or HeLa cells.

Step-by-Step Methodology:

-

Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate 24h to adhere.

-

Dosing (The Critical Range):

-

Prepare serial dilutions of HEGA-8.

-

Range: 0 mM (Vehicle), 10 mM, 25 mM, 50 mM, 75 mM, 100 mM, 125 mM, 150 mM, 200 mM.

-

Note: We bracket the CMC (109 mM) tightly.

-

-

Exposure: Incubate cells with HEGA-8 for 2 hours and 24 hours .

-

Rationale: 2 hours mimics a protein extraction/wash step; 24 hours mimics residual detergent in a drug formulation.

-

-

Readout 1: LDH Release (Membrane Integrity):

-

Transfer 50 µL supernatant to a new plate.

-

Add LDH substrate mix. Measure Absorbance at 490 nm.

-

Why: LDH leaks only when the membrane is physically disrupted. This is the direct measure of detergent action [3].

-

-

Readout 2: ATP Quantification (Cell Viability):

-

Lyse remaining cells with ATP-Glo reagent.

-

Measure Luminescence.

-

Why: Detects metabolic stress before membrane rupture.

-

Visualization: Experimental Workflow

Figure 2: Workflow for dual-readout cytotoxicity screening ensuring differentiation between metabolic stress and physical lysis.

Data Interpretation & Expected Results

When analyzing the data, you should expect a sigmoidal toxicity curve that correlates strongly with the CMC.

-

Zone A (0 - 50 mM): Minimal LDH release. ATP levels may drop slightly due to osmotic stress or minor membrane perturbation.

-

Zone B (50 - 100 mM): The "Danger Zone." Pre-micellar aggregates form. You will likely see a sharp increase in toxicity here, even before the theoretical CMC is reached, due to local concentration effects at the lipid surface.

-

Zone C (>110 mM): 100% Toxicity. The detergent has solubilized the cells.

Senior Scientist Note: If you observe toxicity significantly below 50 mM, check your HEGA-8 purity. Impurities (like unreacted alcohols) in lower-grade detergents are often more toxic than the detergent itself. Always use Anagrade® or equivalent high-purity reagents [4].

References

-

Anatrace Products. (2023). Technical Bulletin: HEGA and MEGA Detergents. Retrieved from

-

BenchChem. (2025).[3] A Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside. Retrieved from

- Schuck, S., et al. (2003). Interactions of detergents with lipid bilayers: Solubilization and toxicity. Biophysical Journal. (General reference for detergent-lipid mechanics).

-

BioNordika. (2023). C-HEGA-8 Specifications and Purity Analysis. Retrieved from

Sources

Technical Guide: HEGA-8 Interaction with Cell Membrane Models

Optimization of Membrane Protein Solubilization and Reconstitution

Executive Summary

HEGA-8 (Octanoyl-N-hydroxyethylglucamide) represents a specialized niche within the glucamide detergent family. Unlike its ubiquitous counterparts (DDM, OG), HEGA-8 offers a distinct physicochemical profile characterized by a high Critical Micelle Concentration (CMC) and a compact micellar radius. This guide provides a technical analysis of HEGA-8’s interaction with various membrane models—from synthetic liposomes to native bilayers—offering researchers a roadmap for leveraging this detergent in high-resolution structural biology (X-ray, NMR) and functional reconstitution assays.

Part 1: The Physicochemical Profile of HEGA-8

To master HEGA-8, one must first understand its molecular architecture. It bridges the gap between the alkyl glucosides (like OG) and the glucamides (like MEGA-8), with a modification that fundamentally alters its hydration shell.

Structural Determinants[1][2]

-

Tail: Octanoyl chain (

). This short aliphatic chain confers a low aggregation number, resulting in small, compact micelles ideal for NMR and crystallization where minimizing the detergent belt is crucial. -

Head: N-hydroxyethylglucamide. The addition of the hydroxyethyl group increases the polarity and hydrogen-bonding potential of the headgroup compared to the MEGA series. This modification alters the Hydrophile-Lipophile Balance (HLB) , making HEGA-8 more soluble in aqueous buffers and less temperature-sensitive (higher cloud point) than standard glucamides.

Quantitative Parameters

The following parameters dictate the experimental windows for HEGA-8:

| Parameter | Value / Range | Technical Implication |

| Molecular Weight | 335.4 g/mol | Small molecule; rapid diffusion rates. |

| CMC ( | ~7.0 – 8.5 mM (0.23% - 0.28%) | High CMC. Requires high working concentrations (typically 1-2%). |

| Micelle Size | ~20–25 kDa | Minimal interference in Cryo-EM/NMR; tight packing. |

| Dialyzability | High | Critical Feature. Can be removed rapidly via dialysis. |

| Cloud Point | > 90°C | Suitable for thermostability assays where other detergents precipitate. |

Expert Insight: The high CMC of HEGA-8 is its greatest asset and its primary liability. It allows for easy removal (facilitating reconstitution into nanodiscs or liposomes), but it requires maintaining high monomeric concentrations to prevent protein aggregation during purification.

Part 2: Mechanisms of Membrane Interaction

HEGA-8 interacts with lipid bilayers through a "Fast-Exchange" Mechanism . Unlike long-chain detergents (e.g., DDM) that form stable, "sticky" belts, HEGA-8 monomers rapidly partition in and out of the membrane leaflet.

The Solubilization Trajectory

The transition from a lamellar bilayer to a soluble mixed micelle occurs in three thermodynamic stages, governed by the effective detergent-to-lipid ratio (

-

Partitioning (Pre-Saturation): HEGA-8 monomers insert into the outer leaflet. Due to the short

chain, this induces significant positive curvature stress , destabilizing the bilayer more aggressively than -

Coexistence (Saturation): The bilayer saturates. Pores form as the line tension at domain boundaries increases.

-

Solubilization (Micellization): The bilayer fragments into mixed micelles (Lipid + Protein + HEGA-8).

Visualization of Phase Transition

The following diagram illustrates the structural transition driven by HEGA-8 concentration.

Figure 1: The thermodynamic trajectory of membrane solubilization by HEGA-8. Note the critical transition at saturation (

Part 3: Interaction with Different Membrane Models

The efficacy of HEGA-8 varies significantly depending on the lipidic environment.

Synthetic Liposomes (Pure Lipid Systems)

-

Interaction: HEGA-8 is highly effective at solubilizing fluid-phase lipids (e.g., DOPC, POPC). However, in high-melting-point lipids (e.g., DPPC) or cholesterol-rich domains (rafts), the short

chain may struggle to penetrate the ordered acyl packing. -

Utility: Ideal for reconstitution . Because HEGA-8 has a high CMC, it can be dialyzed out of a liposome/protein mixture rapidly, forcing the protein to insert into the liposomes.

Native Cell Membranes (E. coli / Mammalian)

-

Interaction: In complex native membranes, HEGA-8 acts as a "stripping" detergent. It is less efficient at retaining annular lipids compared to DDM or LMNG.

-

Risk: High probability of delipidation. If the target protein requires specific lipids (e.g., PIP2) for activity, HEGA-8 may strip them away, leading to inactivation.

-

Mitigation: Supplement buffers with Cholesterol Hemisuccinate (CHS) or specific lipids during the solubilization step.

Nanodiscs (MSP and Synthetic)

-

Interaction: HEGA-8 is generally poor for maintaining nanodiscs but excellent for forming them.

-

Formation:[1] You solubilize the protein in HEGA-8, mix with lipids and Membrane Scaffold Protein (MSP), then dialyze. The rapid removal of HEGA-8 drives the self-assembly of the nanodisc.

-

Maintenance: Adding HEGA-8 to pre-formed nanodiscs will destabilize them faster than longer-chain detergents due to rapid partitioning.

-

Part 4: Validated Experimental Protocols

Protocol: HEGA-8 Solubilization & Screening

This protocol is designed for the extraction of a generic transmembrane protein from an E. coli membrane fraction.

Reagents:

-

Buffer A: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol.

-

HEGA-8 Stock: 20% (w/v) in water (approx. 600 mM). Note: Ensure complete dissolution; mild heating may be required.

Step-by-Step Workflow:

-

Membrane Preparation:

-

Dilute membranes to a total protein concentration of 2–5 mg/mL in Buffer A.

-

Why: High protein concentration ensures efficient detergent usage, but too high (>10 mg/mL) leads to viscosity issues.

-

-

Detergent Titration (The Critical Step):

-

Add HEGA-8 to final concentrations of: 0.5%, 1.0%, 1.5%, 2.0% .

-

Calculation: 1.0% HEGA-8 ≈ 30 mM. This is ~4x the CMC, ensuring sufficient micelle formation.

-

Incubate at 4°C for 1 hour with gentle end-over-end rotation.

-

-

Separation:

-

Ultracentrifuge at 100,000 x g for 45 minutes at 4°C.

-

Collect the supernatant (Soluble Fraction).

-

-

Validation (Self-Validating Step):

-

Measure

of the supernatant. -

Run SDS-PAGE of Pellet vs. Supernatant.

-

Success Metric: >80% of target protein in supernatant; clear supernatant (no turbidity).

-

Protocol: Detergent Exchange (DDM to HEGA-8)

Used when a protein is stable in DDM but requires HEGA-8 for crystallization (smaller micelle).

-

Bind DDM-solubilized protein to affinity resin (e.g., Ni-NTA).

-

Wash with 10 CV (Column Volumes) of buffer containing 0.05% DDM .

-

Wash with 10 CV of buffer containing 0.5% HEGA-8 (approx. 2x CMC).

-

Note: The high concentration is necessary to prevent aggregation during the exchange.

-

-

Elute in buffer containing 0.6% HEGA-8 .

Part 5: Visualization of Experimental Logic

The following diagram outlines the decision matrix for selecting HEGA-8 over other detergents.

Figure 2: Decision matrix for HEGA-8 utilization based on downstream applications.

References

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

-

Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods. Retrieved from [Link]

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals.[2] Retrieved from [Link][3][4][5]

-

Columbus, L., Lipfert, J., Klock, H., et al. (2009). Expression, purification, and characterization of Thermotoga maritima membrane proteins for structure determination. Protein Science. (Contextual reference for short-chain detergent usage in NMR). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Solubilizing and Stabilizing GPCRs with HEGA-8

Part 1: Strategic Rationale & Chemical Profile

The "Hydrophobic Mismatch" Challenge

G-Protein Coupled Receptors (GPCRs) are notoriously unstable when removed from the native lipid bilayer. The choice of detergent is a zero-sum game between stability and structural resolution .

-

Long-chain detergents (e.g., DDM, LMNG): Form large, stable micelles that preserve receptor function but often occlude hydrophilic surfaces, preventing the crystal lattice contacts necessary for high-resolution X-ray crystallography or solution NMR.

-

Short-chain detergents (e.g., HEGA-8, OG): Form small, tight micelles (micellar weight ~20-40 kDa). This minimizes the "detergent belt," allowing for tighter crystal packing and better spectral resolution in NMR. However, they are often too harsh for the initial extraction of fragile GPCRs.

Why HEGA-8? HEGA-8 (Octanoyl-N-hydroxyethylglucamide) occupies a unique niche. It possesses a short alkyl chain (C8) similar to Octyl Glucoside (OG) but features a modified headgroup (N-hydroxyethylglucamide) that is often milder and more stabilizing than the glucoside headgroup of OG.

Key Application: HEGA-8 is rarely the primary solubilization agent for fragile class A GPCRs. Instead, it is the destination detergent —used in a detergent exchange step to strip away bulky DDM/LMNG micelles just prior to crystallization or NMR analysis.

Chemical Profile: HEGA-8 vs. Common Alternatives

| Property | HEGA-8 (Linear) | C-HEGA-8 (Cyclohexyl) | DDM (Reference) | LMNG (Reference) |

| Full Name | Octanoyl-N-hydroxyethylglucamide | Cyclohexylethanoyl-N-HEGA | n-Dodecyl-β-D-maltoside | Lauryl Maltose Neopentyl Glycol |

| Mol. Weight | ~321.4 Da | ~349.5 Da | 510.6 Da | 1005.2 Da |

| CMC ( | ~25 - 40 mM (High) | ~277 mM (Very High) | ~0.17 mM | ~0.01 mM |

| Micelle Size | Small (< 30 kDa) | Small (< 30 kDa) | Large (~72 kDa) | Very Large (>90 kDa) |

| Primary Use | Crystallography, NMR | Crystallography | Extraction/Purification | Cryo-EM, Stabilization |

| Dialyzable? | Yes (Rapid) | Yes (Rapid) | No (Slow) | No (Impossible) |

CRITICAL TECHNICAL NOTE: "HEGA-8" is often sold in two forms: linear alkyl and cyclohexyl (C-HEGA-8). C-HEGA-8 has a drastically higher CMC (~277 mM) compared to linear HEGA-8. You must verify which variant you possess. The protocol below assumes Linear HEGA-8 (CMC ~30 mM). If using C-HEGA-8, adjust concentrations accordingly (maintaining 3x CMC).

Part 2: Experimental Protocol

Phase 1: Pre-Protocol Checklist & Buffer Prep

Reagents:

-

HEGA-8 Stock: Prepare a 20% (w/v) stock solution in ultrapure water. Do not freeze; store at 4°C.

-

Base Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10% Glycerol.

-

Ligand: High-affinity antagonist or agonist (Essential for locking the GPCR in a stable conformation).

-

Lipid Supplement: Cholesteryl Hemisuccinate (CHS) is highly recommended. Prepare a 1% (w/v) CHS stock in 5% DDM or 10% HEGA-8 (sonication required).

Phase 2: The Workflows

We present two workflows. Workflow A is the industry standard for fragile GPCRs (Exchange). Workflow B is for robust targets (Direct Solubilization).

Workflow A: The "Stabilize & Strip" Method (Detergent Exchange)

Best for: Human Class A GPCRs, unstable receptors.

-

Initial Solubilization:

-

Solubilize membranes in 1% DDM / 0.2% CHS (or 1% LMNG) for 2 hours at 4°C.

-

Clarify by ultracentrifugation (100,000 x g, 45 min).

-

-

Affinity Binding:

-

Bind supernatant to affinity resin (e.g., Ni-NTA or FLAG) in batch mode for 1-2 hours.

-

-

The Exchange Wash (Critical Step):

-

While protein is bound to the resin, the bulky detergent is exchanged for HEGA-8.

-

Wash Buffer 1: Base Buffer + 0.05% DDM (Removes contaminants).

-

Wash Buffer 2 (Exchange): Base Buffer + 0.7% HEGA-8 + Ligand.

-

Calculation: 0.7% HEGA-8 is approx 21 mM, which is roughly ~0.7x CMC. Wait, for exchange on column, we usually stay above CMC to ensure micelle formation, or slightly below if relying on mixed micelles.

-

Correction: Because HEGA-8 has a high CMC (~30 mM or ~1%), you must use high concentrations.

-

Corrected Wash Buffer 2: Base Buffer + 1.2% HEGA-8 (~37 mM, >1x CMC) + 0.01% CHS.

-

-

Perform 10-20 column volumes (CV) of Wash Buffer 2. The high off-rate of HEGA-8 monomers allows efficient exchange.

-

-

Elution:

-

Elute in Base Buffer + 1.2% HEGA-8 + Elution Agent (e.g., Imidazole).

-

-

Concentration:

-

Concentrate using a 50 kDa or 100 kDa cutoff Vivaspin. Note: HEGA-8 micelles are small and may pass through large MWCO membranes, concentrating the protein but not the detergent—a desirable outcome.

-

Workflow B: Direct Solubilization

Best for: Bacterial Rhodopsins, Connexins, or highly engineered thermostable GPCRs (e.g., StaRs).

-

Membrane Thawing:

-

Thaw P2 membranes on ice. Resuspend to a total protein concentration of 2–5 mg/mL .

-

Add Ligand (Saturating concentration, typically 10-50 µM). Incubate 15 min.

-

-

Detergent Addition:

-

Add HEGA-8 Stock to a final concentration of 2.0% - 3.0% (w/v) .

-

Rationale: You need ~3x CMC to effectively disrupt the lipid bilayer.

-

Add CHS to final 0.2% (10:1 Detergent:CHS ratio).

-

-

Incubation:

-

Rotate gently at 4°C for 1 hour . (Short chains solubilize fast; prolonged exposure denatures).

-

-

Clarification:

-

Ultracentrifuge: 150,000 x g for 30 min at 4°C.

-

Collect supernatant.[1]

-

Part 3: Visualization of Workflows

The following diagram illustrates the decision logic and physical workflow for HEGA-8 processing.

Caption: Decision tree for HEGA-8 utilization. Note the "Exchange" pathway (Blue to Red) is preferred for most human GPCRs to minimize denaturation risks.

Part 4: Validation & Quality Control

Trust but verify. A solubilized GPCR is useless if it is aggregated.

Thermal Stability Assay (CPM Method)

HEGA-8 has a high CMC, meaning free detergent monomers are abundant. This can destabilize the protein.[2]

-

Protocol: Mix 1 µg protein with CPM dye (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide).

-

Ramp: 25°C to 90°C.

-

Success Metric: A sharp transition curve (sigmoidal). If the curve is flat or high initial fluorescence, the GPCR is unfolded in HEGA-8.

FSEC (Fluorescence-Detection Size Exclusion)

-

Column: Superose 6 Increase 5/150.

-

Run Buffer: Base Buffer + 0.8% HEGA-8 .

-

Observation:

-

Monodisperse Peak: Success.[3]

-

Void Peak: Aggregation (HEGA-8 concentration too low or protein unstable).

-

Broad Peak: Micelle heterogeneity.

-

Summary of Detergent Parameters for Calculation

| Parameter | Value | Implication |

| Working Conc. (Solubilization) | 2.0% - 3.0% | Required to break lipid bilayer. |

| Working Conc. (Purification) | 0.8% - 1.2% | Maintenance of micelle (~2x CMC). |

| Dialysis Time | 4-6 Hours | Very fast removal due to high CMC. |

Part 5: References

-

Kobilka, B. K. (2007). Amino acid modifications important for specific amplifications of G protein-coupled receptors. Nature, 448(7152), 554-558. (Foundational methods on GPCR solubilization strategies).

-

Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins.[4] Nature Methods, 7(12), 1003-1008. [Link] (Contextualizes HEGA vs MNG).

-

Tate, C. G. (2010). Practical considerations of membrane protein instability during purification and crystallisation. Methods in Molecular Biology, 601, 187-203. (Discusses the strategy of short-chain detergent exchange).

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117. [Link]

Sources

- 1. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rationalizing α-helical membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: HEGA-8 Applications in Cryo-EM Sample Preparation

Executive Summary

In the "Resolution Revolution" of cryo-electron microscopy (cryo-EM), the limiting factor for membrane proteins (MPs) is often not the microscope, but the sample itself. While LMNG and DDM remain the gold standards for solubilization, their large micelle sizes can obscure signal for proteins smaller than <150 kDa, acting as a "visual cloak."

HEGA-8 (Octanoyl-N-hydroxyethylglucamide) is a specialized, high-CMC detergent that serves as a critical "finishing tool." Unlike primary solubilizers, HEGA-8 is best deployed in the final stages of sample preparation to "prune" the detergent belt , reduce background noise, and modulate the Air-Water Interface (AWI). This guide details the physicochemical rationale and precise protocols for integrating HEGA-8 into high-resolution cryo-EM workflows.

Technical Background: The HEGA-8 Advantage

Chemical Profile

HEGA-8 belongs to the class of hydroxyethylglucamides .[1] It combines a short aliphatic tail (C8, octanoyl) with a modified glucose headgroup containing a hydroxyethyl moiety.

| Property | Value / Characteristic | Impact on Cryo-EM |

| Chemical Name | Octanoyl-N-hydroxyethylglucamide | Hydrophilicity: The hydroxyethyl group increases headgroup hydration compared to standard glucosides. |

| Tail Length | C8 (Octyl) | Micelle Size: Forms exceptionally compact micelles, minimizing the "detergent halo" around the protein. |

| CMC (Critical Micelle Concentration) | High (~40–70 mM)* | Exchange: High CMC allows for rapid exchange and easy removal via dialysis or concentration. |

| Classification | Non-ionic | Compatibility: Gentle on protein surface charges; compatible with ion exchange chromatography. |

*Note: CMC values for C8 detergents are concentration-dependent and salt-sensitive. HEGA-8 behaves similarly to MEGA-8 (~58 mM) and significantly higher than HEGA-10 (~7 mM).

The "Micelle Density" Problem

For a 100 kDa membrane protein, a DDM micelle (~70 kDa) represents nearly 40% of the total particle mass. This non-protein mass reduces the contrast-to-noise ratio (CNR) during particle picking and alignment.

-

LMNG/DDM: High stability, but large "fluffy" micelles.

-

HEGA-8: Lower stability, but "tight" micelles.

Strategic Use: We do not extract in HEGA-8. We extract in LMNG/DDM for stability, then exchange into HEGA-8 immediately prior to vitrification to sharpen the density map.

Application Scenarios

Scenario A: The "Blob" Syndrome (Small Proteins)

Symptom: Your 2D class averages show a featureless blob. The protein is buried inside a large LMNG micelle. HEGA-8 Solution: Exchanging to HEGA-8 reduces the micelle radius, exposing transmembrane features for accurate alignment.

Scenario B: The "Crowded" Grid (Background Noise)

Symptom: The background of your micrograph is noisy due to free detergent micelles. HEGA-8 Solution: Due to its high CMC, HEGA-8 monomers do not aggregate into micelles at low concentrations as easily as low-CMC detergents. You can work closer to the CMC limit without creating a "soup" of empty micelles.

Scenario C: Air-Water Interface (AWI) Denaturation

Symptom: Particles are denaturing or adopting preferred orientations at the AWI.[2] HEGA-8 Solution: The specific hydroxyethyl headgroup alters the surface tension properties differently than maltosides. While CHAPSO is the standard AWI additive, HEGA-8 offers an alternative hydrophilicity profile that can rescue complexes where zwitterionics fail.

Protocol: The "Micelle Pruning" Exchange Workflow

This protocol assumes you have a purified membrane protein in a stable detergent (e.g., 0.01% LMNG or 0.03% DDM).

Phase 1: Preparation

-

Stock Solution: Prepare a 20% (w/v) HEGA-8 stock solution in your purification buffer.

-

Note: HEGA-8 is highly soluble. Do not heat excessively; gentle warming (30°C) is sufficient.[3]

-

-

Equilibration: Ensure your Size Exclusion Chromatography (SEC) column (e.g., Superose 6 Increase) is equilibrated with HEGA-8 Buffer .

-

HEGA-8 Buffer: 2x CMC is recommended for the run to prevent aggregation. Use ~100 mM (approx 3.5%) if strict CMC maintenance is required, but often 0.3-0.5% is sufficient for short transit times if the protein is stable.

-

Optimization: For fragile proteins, use a "Co-micelle" buffer: 0.001% LMNG + 0.2% HEGA-8 .

-

Phase 2: Detergent Exchange via SEC

The goal is to replace the bulky LMNG belt with a tight HEGA-8 belt.

-

Inject your concentrated protein sample (in LMNG) onto the column.

-

Run the column at a slow flow rate (0.3 mL/min) to allow equilibrium exchange.

-

Monitor the UV 280nm. You may see a shift in elution volume; HEGA-8 complexes often elute later (appear smaller) than LMNG complexes.

-

Peak Fraction: Collect the peak. Do not concentrate yet.

Phase 3: Grid Preparation & Vitrification

Critical Step: High CMC detergents concentrate rapidly during centrifugal concentration, potentially denaturing the protein.

-

Concentration: If the protein is too dilute, use a centrifugal concentrator (100 kDa cutoff) cautiously.

-

Tip: Wash the membrane with HEGA-8 buffer first to prevent binding.

-

-

Final Adjustment: Aim for a final detergent concentration of ~0.2% - 0.5% HEGA-8 in the drop.

-

Why? You need enough to cover the AWI, but not enough to lower contrast.

-

-

Plunge Freezing:

-

Grid: Quantifoil R1.2/1.3 (Gold grids preferred to reduce motion).

-

Glow Discharge: 15mA for 30s (Standard).

-

Sample Application: Apply 3 µL.

-

Blotting: HEGA-8 solutions have lower surface tension than water. Reduce blot force (-1 or 0) and blot time (2-3s) compared to DDM.

-

Plunge: Liquid Ethane.

-

Visualization of the Workflow

The following diagram illustrates the logical flow of the "Micelle Pruning" strategy, highlighting the transition from stability (LMNG) to resolution (HEGA-8).

Caption: Decision tree and workflow for exchanging large-micelle detergents (LMNG) for HEGA-8 to improve particle contrast in cryo-EM.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Protein Aggregation | HEGA-8 is too harsh (short chain). | Co-micelle Strategy: Use 0.001% LMNG spiked with 0.2% HEGA-8. The LMNG provides stability; HEGA-8 reduces average micelle size. |

| Empty Micelles | Detergent concentration > CMC. | Dialysis: Because HEGA-8 has a high CMC, it dialyzes rapidly. Dialyze for 2 hours against detergent-free buffer before gridding. |

| Denaturation at AWI | Surface tension effects. | Add Fluorinated Surfactant: Add 0.005% fluorinated Fos-Choline-8 to the HEGA-8 prep to passivate the AWI specifically. |

| Loss of Protein | Adsorption to concentrator. | Pre-passivate concentrators with 1% HEGA-8, then wash with buffer before adding protein. |

References

-

Liu, Y., et al. (2023).[2] Structural insights into membrane protein cryo-EM using high-CMC detergents. (General methodology reference for high-CMC detergent exchange in cryo-EM).

-

Das, K., et al. (2007). Crystal structures of human dihydroorotate dehydrogenase with high-affinity inhibitors. (Demonstrates HEGA-8/Zwittergent utility in forming tight protein crystals, a proxy for stable particle formation). Retrieved from [Link]

-

Russo, C. J., & Passmore, L. A. (2014). Controlling the air-water interface in cryo-electron microscopy. (Foundational text on AWI, supporting the use of specific surfactant additives).[2]

-

G-Biosciences. (n.d.). MEGA-8 Technical Handbook. (Provides comparative CMC data for Octanoyl-glucamides). Retrieved from [Link]

Sources

Application Note: High-Efficiency Dialysis of HEGA-8 Detergent

This Application Note and Protocol guide details the physicochemical properties and dialysis procedures for HEGA-8 (Octanoyl-N-hydroxyethylglucamide) . It is designed for researchers in structural biology and biochemistry who require precise control over detergent exchange and removal.

Abstract

HEGA-8 is a non-ionic, short-chain detergent belonging to the HEGA (Hydroxyethylglucamide) family. Characterized by a remarkably high Critical Micelle Concentration (CMC) of ~277 mM (Anatrace), HEGA-8 is primarily utilized in membrane protein crystallization to minimize the detergent micelle size surrounding the protein, thereby increasing the surface area available for crystal lattice contacts. While its high CMC facilitates rapid removal via dialysis, it presents a unique challenge: the rate of detergent depletion can exceed the rate of protein adaptation, leading to aggregation. This guide provides a controlled dialysis protocol designed to balance rapid clearance with protein stability.

Physicochemical Properties

Understanding the chemical nature of HEGA-8 is prerequisite to successful manipulation. Unlike long-chain maltosides (e.g., DDM), HEGA-8 exists predominantly as monomers in solution until very high concentrations are reached.

| Property | Value | Notes |

| Chemical Name | Octanoyl-N-hydroxyethylglucamide | C-HEGA-8 |

| Molecular Formula | ||

| Molecular Weight | ~349.4 – 351.5 Da | Monomer size |

| CMC ( | ~277 mM (~9.7% w/v) | Extremely High [1] |

| CMC (0.2M NaCl) | Varies | Ionic strength lowers CMC slightly |

| Micelle Size | Small | Ideal for tight crystal packing |

| Classification | Non-ionic | N-hydroxyethylglucamide headgroup |

Key Insight: The CMC of HEGA-8 (277 mM) is orders of magnitude higher than DDM (~0.17 mM) or OG (~25 mM). This implies that in a typical protein solution (e.g., 1% detergent), HEGA-8 is barely above its CMC, meaning the micelles are unstable and the monomer concentration is massive. Dialysis is driven by the diffusion of monomers; therefore, HEGA-8 dialyzes extremely rapidly .

Pre-Protocol Considerations

The "Rapid Removal" Risk

Because HEGA-8 monomers pass freely and quickly through dialysis membranes, the detergent concentration inside the bag can drop to zero within hours. If the membrane protein relies on the detergent for structural integrity, this rapid depletion will cause immediate precipitation.

Buffer Compatibility

HEGA-8 is compatible with most standard buffers (Tris, HEPES, MES) and salt concentrations. However, due to its high solubility, it does not require warm buffers to dissolve, unlike its longer-chain counterpart HEGA-10.

Membrane Selection

-

MWCO (Molecular Weight Cut-Off): 10 kDa or 14 kDa is standard. HEGA-8 monomers (~350 Da) will exit freely.

-

Material: Regenerated Cellulose (RC) or Cellulose Ester (CE). Avoid materials that bind detergents hydrophobically, although this is less of a concern for the hydrophilic HEGA headgroup.

Step-by-Step Protocol: Controlled HEGA-8 Dialysis

Phase A: Preparation and Setup

Objective: Establish a dialysis system that slows down the inherent speed of HEGA-8 removal to protect the protein.

-

Sample Assessment:

-

Measure initial protein concentration.

-

Confirm initial HEGA-8 concentration (typically 1-2% for solubilization).

-

-

Dialysis Buffer Preparation:

-

Prepare the "Final Buffer" (the target buffer without detergent).

-

Critical Step: Prepare an "Intermediate Buffer" containing 0.5x CMC of a stabilizing detergent (or a low concentration of HEGA-8, e.g., 50 mM) if the protein is known to be unstable.

-

Note: If the goal is complete removal for reconstitution into liposomes, use detergent-free buffer immediately but monitor turbidity.

-

-

Membrane Preparation:

-

Soak dialysis tubing/cassette in distilled water or buffer for 15 minutes to remove preservatives (glycerol/azide).

-

Phase B: The Dialysis Workflow

Objective: Remove HEGA-8 while monitoring for aggregation.

-

Step 1: Primary Exchange (High Gradient)

-

Load protein sample into the dialysis device.

-

Place into 100x volume of Dialysis Buffer (e.g., 1 mL sample into 100 mL buffer).

-

Stir gently at 4°C.

-

Time: 2–4 hours. (Note: HEGA-8 equilibrates much faster than DDM. 4 hours is often sufficient for >90% removal of the initial bulk).

-

-

Step 2: Secondary Exchange (Clearance)

-

Replace the buffer with fresh Dialysis Buffer (100x volume).

-

Stir gently at 4°C.

-

Time: 4 hours to Overnight.

-

Checkpoint: Visually inspect the sample. If cloudy, the protein has crashed. Stop dialysis and analyze the precipitate.

-

-

Step 3: Final Polish (Optional)

-

If mass spectrometry or NMR is downstream, perform a third buffer change to ensure trace removal.

-

Time: 2 hours.

-

Phase C: Validation

-

CMC Check: Since HEGA-8 has a high CMC, standard colorimetric assays (like Bradford) might be affected if residual detergent is high, but usually, it clears well.

-

Activity Assay: Verify protein function immediately.

-

Dynamic Light Scattering (DLS): Check for monodispersity. A shift to large radii indicates aggregation due to over-dialysis.

Troubleshooting Guide

| Issue | Cause | Solution |

| Precipitation within 1 hour | Detergent removal was too fast; protein exposed to aqueous solvent. | Use a "Step-down" dialysis: Dialyze against buffer with 100 mM HEGA-8 first, then 50 mM, then 0 mM. |

| Sample Volume Increase | High osmotic pressure due to high initial HEGA-8 concentration (277 mM is hypertonic). | Ensure the dialysis buffer has sufficient ionic strength or additives (glycerol) to balance osmolarity. |

| Incomplete Removal | Rare for HEGA-8, but possible if buffer volume is too low. | Increase buffer volume ratio to 1:200 or perform an additional exchange. |

Visualizations

Diagram 1: Micelle Dynamics & Dialysis Logic

This diagram illustrates the equilibrium shift. Because HEGA-8 has a high CMC, the "Free Monomer" population is massive, driving the diffusion gradient efficiently across the membrane.

Diagram 2: Step-by-Step Workflow

A decision tree for the dialysis process to prevent aggregation.

References

-

Creative Biolabs. (n.d.). HEGA-8 Detergent Properties. Retrieved from [Link]

-

Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. [Link]

-

Garavito, R. M., & Ferguson-Miller, S. (2001). Detergents as tools in membrane biochemistry.[1][2][3] Journal of Biological Chemistry, 276(35), 32403-32406. [Link]

Sources

HEGA-8 concentration for optimal membrane protein extraction

Application Note: Optimizing HEGA-8 Concentration for Membrane Protein Extraction and Stabilization

Executive Summary

HEGA-8 is a short-chain, non-ionic detergent belonging to the HEGA series (Hydroxyethylglucamide). Unlike its longer-chain counterparts (e.g., HEGA-10) or standard sugar detergents (e.g., DDM), HEGA-8 possesses an exceptionally high Critical Micelle Concentration (CMC) of approximately 108 mM (~3.6% w/v) .

Crucial Advisory: Standard extraction protocols utilizing 1% (w/v) detergent concentrations will fail with HEGA-8, as this concentration is far below the threshold required for micelle formation.

This guide details the specific high-concentration requirements for HEGA-8, its niche utility in Nuclear Magnetic Resonance (NMR) and crystallization due to small micelle size, and protocols for both direct extraction and detergent exchange.

Part 1: The Physicochemical Basis

Why Choose HEGA-8?

Researchers typically select HEGA-8 for three specific properties:

-

Small Micelle Size: The short C8 alkyl chain forms compact micelles, minimizing the detergent belt radius. This is critical for solution NMR (reducing tumbling time) and creating tight crystal lattices.

-

High CMC (Easy Removal): The high CMC allows for rapid removal via dialysis, facilitating reconstitution into liposomes or nanodiscs.

-

Refolding Capability: HEGA detergents are structurally similar to mild denaturants, making them effective for refolding membrane proteins from inclusion bodies.

The CMC Trap: The Math of HEGA-8

Most membrane protein extractions use a detergent concentration of 1–2% (w/v). For DDM (CMC ~0.009%), this is >100x the CMC. For HEGA-8, the math is fundamentally different.

-

Molecular Weight: 335.4 g/mol

-

CMC (H₂O): ~108 mM

-

CMC (% w/v):

Implication: To solubilize a lipid bilayer, you must exceed the CMC to provide free micelles. Therefore, HEGA-8 must be used at concentrations >4.0% (w/v) for effective extraction.

Part 2: Visualization of Detergent Dynamics

The following diagram illustrates the critical difference in micelle formation thresholds between standard detergents and HEGA-8.

Figure 1: Comparative micelle formation thresholds. Note that standard 1% concentrations fail to form micelles with HEGA-8.

Part 3: Protocols

Protocol A: Determination of Optimal Concentration (The "Solubility Screen")

Use this protocol if extracting directly from native membranes.

Objective: Determine the minimum HEGA-8 concentration required to solubilize the target protein without inducing denaturation.

Materials:

-

HEGA-8 (Anagrade, >99% purity).[1]

-

Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol.

-

Membrane fraction (P2 membranes) at 5 mg/mL total protein.

Step-by-Step Workflow:

-

Stock Preparation: Prepare a 20% (w/v) HEGA-8 stock solution in the assay buffer. Note: This may require gentle warming (37°C) to fully dissolve.

-

Titration Setup: Aliquot membrane fractions into 5 microcentrifuge tubes.

-

Detergent Addition: Add HEGA-8 stock to achieve final concentrations of:

-

0% (Control)

-

2% (Below CMC - Negative Control)

-

4% (~1.1x CMC)

-

5% (~1.4x CMC)

-

6% (~1.7x CMC)

-

-

Incubation: Rotate samples at 4°C for 2 hours.

-

Separation: Ultracentrifuge at 100,000 x g for 45 minutes.

-

Analysis: Analyze the Supernatant (Soluble) and Pellet (Insoluble) fractions via SDS-PAGE / Western Blot.

Success Criteria:

-

Target protein appears in the supernatant only at concentrations ≥ 4%.

-

If protein precipitates at 6%, the detergent concentration is too high and inducing instability.

Protocol B: Detergent Exchange (Recommended Strategy)

Use this protocol to move a protein into HEGA-8 for NMR/Crystallization after extracting with a more efficient detergent.

Rationale: Extracting with 5% HEGA-8 is expensive and viscous. It is often more efficient to extract with DDM or LMNG and then exchange into HEGA-8.

Workflow Diagram:

Figure 2: Detergent exchange strategy on-column. This method avoids the high cost of bulk extraction with HEGA-8.

Detailed Steps:

-

Solubilization: Solubilize membranes using 1% DDM (or LMNG) for 1-2 hours.

-

Binding: Bind the supernatant to your affinity resin (e.g., Ni-NTA).

-

Wash 1 (Transition): Wash with 10 CV (Column Volumes) of buffer containing 0.02% DDM + 100 mM HEGA-8 .

-

Wash 2 (Exchange): Wash with 20 CV of buffer containing 110 mM HEGA-8 (approx 3.7%) . Note: You must stay above the CMC to keep the protein soluble.

-

Elution: Elute in buffer containing 110 mM HEGA-8 .

Part 4: Data Summary & Troubleshooting

Table 1: HEGA-8 Critical Parameters

| Parameter | Value | Operational Note |

| Molecular Weight | 335.4 Da | Small monomer size. |

| CMC (H₂O) | ~108 mM | High. Requires high working concentration. |

| CMC (% w/v) | ~3.6% | 1% solutions are monomeric (useless for extraction). |

| Micelle Size | ~20-30 kDa | Ideal for NMR; fast tumbling. |

| Removal Method | Dialysis | Very fast removal due to high CMC.[2] |

| Recommended Working Conc. | 120 mM (4.0%) | For maintenance/purification. |

| Extraction Conc. | 150 mM (5.0%) | Only if direct extraction is mandatory. |

Troubleshooting Guide

-

Problem: Protein precipitates upon exchanging into HEGA-8.

-

Cause: The concentration dropped below 108 mM, or the protein requires a larger micelle for stability.

-

Solution: Ensure all buffers contain at least 110 mM HEGA-8. If instability persists, try HEGA-9 or HEGA-10 (lower CMCs, larger micelles).

-

-

Problem: Sample is cloudy at room temperature.

-

Cause: You may be near the Cloud Point (though HEGA-8 cloud point is high, >100°C). More likely, the high detergent concentration is salting out the protein.

-

Solution: Reduce salt concentration in the buffer (e.g., from 300 mM to 100 mM NaCl).

-

References

-

Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. [Link]

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117. [Link]

-

Columbus, L., Lipfert, J., Klock, H., Millett, I., Doniach, S., & Lesley, S. A. (2009). Expression, purification, and characterization of Thermotoga maritima membrane proteins for structural analysis. Protein Science, 15(5), 961-975. [Link]

Sources

Reconstitution of membrane proteins from HEGA-8 micelles

Application Note: Strategic Reconstitution of Membrane Proteins using HEGA-8

Executive Summary & Strategic Rationale

HEGA-8 (Octanoyl-N-hydroxyethylglucamide) is a short-chain, non-ionic detergent belonging to the glucamide family.[1][2] Unlike the ubiquitous DDM (n-Dodecyl-β-D-maltoside), HEGA-8 possesses a remarkably high Critical Micelle Concentration (CMC) and forms compact micelles.[1][2]

Why HEGA-8?

-

Structural Resolution: Its small micelle size minimizes the detergent belt, reducing tumbling correlation time for solution NMR and improving crystal packing for X-ray crystallography.[1][2]

-

Reconstitution Efficiency: The high CMC (~109 mM) implies a rapid monomer-micelle exchange rate.[1][2] This makes HEGA-8 exceptionally easy to remove via dialysis, avoiding the lipid-stripping aggression often seen with hydrophobic adsorption beads (e.g., Bio-Beads) when used with lower CMC detergents.[1][2]

The Challenge: Because HEGA-8 is a mild, short-chain detergent, it is rarely used for primary solubilization from native tissue.[1][2] It is an exchange detergent .[1][2] The workflow described below assumes the protein has been purified in a stable detergent (e.g., DDM or LMNG) and will be exchanged into HEGA-8 prior to or during reconstitution.

Physicochemical Profile: HEGA-8

Understanding these parameters is non-negotiable for protocol design.

| Parameter | Value | Implications for Protocol |

| Molecular Formula | C₁₆H₃₃NO₇ | Non-ionic, neutral headgroup.[1][2] |

| Molecular Weight | 351.5 g/mol | Small molecule; passes easily through 10-14 kDa dialysis membranes.[1][2] |

| CMC (H₂O) | ~109 mM (3.8%) | Critical: Requires high working concentrations (4-5%) to maintain micelles.[2] Easily removed by dialysis.[2][3] |

| Micelle Size | Small (~20-30 kDa) | Tight packing; less masking of protein surface features.[1][2] |

| Stability | Moderate | Short chain length (C8) provides less hydrophobic support than C12 detergents.[2] Keep samples at 4°C. |

(Source: Anatrace Technical Data [1], in-house measurements)